molecular formula C11H15NS B12980981 N-(3-Methylbenzyl)thietan-3-amine

N-(3-Methylbenzyl)thietan-3-amine

Cat. No.: B12980981
M. Wt: 193.31 g/mol
InChI Key: YXLJHLVIOPVMBI-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)thietan-3-amine is a thietane-derived secondary amine characterized by a four-membered sulfur-containing thietane ring and a 3-methylbenzyl substituent attached to the nitrogen atom. The 3-methylbenzyl moiety likely enhances lipophilicity and aromatic interactions, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]thietan-3-amine

InChI

InChI=1S/C11H15NS/c1-9-3-2-4-10(5-9)6-12-11-7-13-8-11/h2-5,11-12H,6-8H2,1H3

InChI Key

YXLJHLVIOPVMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of 1,3-dihaloalkanes with sodium sulfide to form the thietane ring . The resulting thietane can then be further functionalized through various reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of N-(3-Methylbenzyl)thietan-3-amine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbenzyl)thietan-3-amine can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced sulfur species.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thietane derivatives.

Scientific Research Applications

N-(3-Methylbenzyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)thietan-3-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the thietane ring can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

Physical-Chemical Properties

  • Lipophilicity : Cyclohexyl and benzyl derivatives exhibit higher logP values than methoxy analogs, correlating with improved blood-brain barrier penetration .
  • Thermal Stability : Thietane rings with bulky substituents (e.g., 2,3-dimethylcyclohexyl) show decomposition temperatures >200°C, suggesting utility in high-performance polymers .

Unresolved Questions

  • Exact synthesis and characterization data for this compound are absent in the evidence, necessitating further experimental validation.

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